Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate
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Overview
Description
Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom at the third position, a fluorine atom at the fifth position, and an isopropoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate typically involves the esterification of 3-chloro-5-fluoro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: The primary oxidation product is 3-chloro-5-fluoro-2-isopropoxybenzoic acid.
Reduction Products: The primary reduction product is 3-chloro-5-fluoro-2-isopropoxybenzyl alcohol.
Scientific Research Applications
Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for active pharmaceutical ingredients (APIs) in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is primarily determined by its interaction with biological targets. The presence of electron-withdrawing groups, such as chlorine and fluorine, can influence its reactivity and binding affinity to enzymes and receptors. The isopropoxy group may enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Methyl 3-chloro-5-fluoro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-chloro-5-fluoro-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Methyl 3-chloro-5-fluoro-2-propoxybenzoate: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRLJUNACRVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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